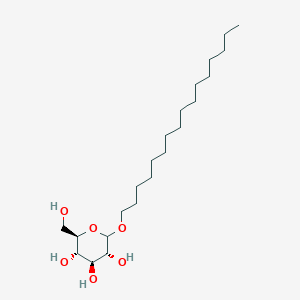![molecular formula C9H9N3O2S B022957 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid CAS No. 106429-10-1](/img/structure/B22957.png)
2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid, also known as AABA, is a synthetic compound that has been used in various scientific research applications. This compound has been of interest to researchers due to its potential therapeutic properties and its ability to interact with biological systems.
作用机制
The mechanism of action of 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid is not fully understood, but it is believed to interact with various biological systems, including the glutamate system and the GABA system. 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory. Additionally, 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to increase the levels of GABA in the brain, which may contribute to its neuroprotective effects.
生化和生理效应
2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to have various biochemical and physiological effects. In animal studies, 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to reduce oxidative stress, inflammation, and apoptosis. Additionally, 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. Additionally, 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to have low toxicity in animal studies. However, one limitation of using 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research involving 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid. One area of interest is the development of more efficient synthesis methods for 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid, which may improve its availability for research. Additionally, further research is needed to fully understand the mechanism of action of 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid and its potential therapeutic applications. Finally, more studies are needed to investigate the safety and efficacy of 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid in human clinical trials.
Conclusion
In conclusion, 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid is a synthetic compound that has been of interest to researchers due to its potential therapeutic properties and its ability to interact with biological systems. Its various scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid as a therapeutic agent.
合成方法
2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid can be synthesized using a variety of methods. One common method involves the reaction of 2-aminobenzo[d]thiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified using recrystallization techniques.
科学研究应用
2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been used in various scientific research applications, including as a potential therapeutic agent for cancer and neurodegenerative diseases. In cancer research, 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to have neuroprotective effects and improve cognitive function.
属性
CAS 编号 |
106429-10-1 |
|---|---|
产品名称 |
2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid |
分子式 |
C9H9N3O2S |
分子量 |
223.25 g/mol |
IUPAC 名称 |
2-amino-2-(2-amino-1,3-benzothiazol-6-yl)acetic acid |
InChI |
InChI=1S/C9H9N3O2S/c10-7(8(13)14)4-1-2-5-6(3-4)15-9(11)12-5/h1-3,7H,10H2,(H2,11,12)(H,13,14) |
InChI 键 |
QENOSBWAVWQODO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(C(=O)O)N)SC(=N2)N |
规范 SMILES |
C1=CC2=C(C=C1C(C(=O)O)N)SC(=N2)N |
同义词 |
6-Benzothiazoleaceticacid,alpha,2-diamino-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)






